![molecular formula C21H13ClFN5O2 B5165436 N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide CAS No. 833437-64-2](/img/structure/B5165436.png)
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide
Overview
Description
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzotriazole moiety, a cyano group, and a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide typically involves multiple steps, including the formation of the benzotriazole ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. Reaction conditions such as temperature, solvent choice, and catalyst selection play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano and fluorobenzamide groups contribute to the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the benzotriazole ring, in particular, sets it apart from other similar compounds, providing unique interactions with molecular targets.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-4-cyano-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5O2/c1-30-20-7-4-14(10-16(20)22)28-26-18-6-3-13(9-19(18)27-28)25-21(29)15-5-2-12(11-24)8-17(15)23/h2-10H,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZPYRFPKFFHGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135745 | |
Record name | N-[2-(3-Chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833437-64-2 | |
Record name | N-[2-(3-Chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=833437-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(3-Chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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